molecular formula C14H10FN5O B2530445 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide CAS No. 1421469-64-8

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide

Cat. No. B2530445
CAS RN: 1421469-64-8
M. Wt: 283.266
InChI Key: MWFIDWLIRWJIHX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

2-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide has been investigated for its nonlinear optical (NLO) behavior. A study reported the synthesis of a natural NLO single crystal derived from this compound. The crystal exhibited impressive second harmonic generation (SHG) efficiency, surpassing that of standard potassium dihydrogen phosphate. Additionally, it demonstrated excellent NLO activity tendencies .

Crystal Growth and Optoelectronic Properties

The same compound was synthesized and developed into single crystals using a slow evaporation method. These crystals possess an orthorhombic system with space group Pbca. Their optoelectronic properties were characterized by UV-Visible spectroscopy, revealing a lower cut-off wavelength of 240 nm. The experimental and theoretical optical band gap was calculated, and the material exhibited immense thermal stability up to 171°C. These properties make it promising for optoelectronic applications .

Antitubercular Activity

In a related study, derivatives of 2-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide were synthesized and evaluated for their antitubercular potential. Some of these compounds showed potent anti-tubercular activity against Mycobacterium tuberculosis strains. This highlights the compound’s potential in combating tuberculosis .

Antibacterial and Antioxidant Properties

While exploring amides derived from related benzamides, researchers discovered novel compounds with antibacterial and antioxidant activities. Although not directly focused on 2-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide, this work underscores the broader potential of benzamide derivatives in combating microbial infections and oxidative stress .

Kinase Inhibition

Although not extensively studied, benzamide derivatives have been explored for their kinase inhibition properties. For instance, related compounds were optimized for selectivity in inhibiting protein kinase B (PKB) over protein kinase A (PKA). While this specific compound’s role in kinase inhibition remains to be fully elucidated, it hints at potential applications in cancer research and drug development .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is ongoing research into the development of new drugs using these types of compounds.

properties

IUPAC Name

2-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-12-5-2-1-4-11(12)13(21)19-10-8-16-14(17-9-10)20-7-3-6-18-20/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFIDWLIRWJIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide

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